molecular formula C21H17N3O2 B2700563 N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 1280926-65-9

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No. B2700563
CAS RN: 1280926-65-9
M. Wt: 343.386
InChI Key: QIYNDOBDPUVKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyanomethyl group, a carboxamide group, and a dihydropyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydropyridine ring, a benzyl group, a cyanomethyl group, and a carboxamide group . These groups would likely contribute to the overall geometry and electronic structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyanomethyl group could undergo reactions typical of nitriles, such as hydrolysis or reduction . The dihydropyridine ring could potentially participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new pharmaceuticals. Studies have demonstrated its versatility in reacting with different nucleophiles and electrophiles to produce a variety of heterocyclic systems, including pyridines, pyrimidines, and tetrahydroquinolines, showcasing its utility in constructing complex molecular architectures (Abdalha et al., 2011; Ripa & Hallberg, 1998).

Antimicrobial and Antibacterial Properties

Derivatives synthesized from this compound have been studied for their potential as antibiotic and antibacterial agents. The modification of this compound has led to the creation of derivatives with promising biological activity against Gram-positive and Gram-negative bacteria, highlighting its role in the development of new therapeutic agents (Ahmed, 2007).

Catalysis and Material Science

The compound and its derivatives have applications in catalysis and material science. Research has focused on the synthesis of metal complexes with this compound as ligands, exploring their reactivity and potential as catalysts in various chemical reactions, including polymerization processes and organic transformations. These studies contribute to the development of novel catalytic systems with improved efficiency and selectivity (Lee, Bu, & Bazan, 2001).

Electrochemical Applications

The electrochemical properties of derivatives of this compound have been investigated, indicating their potential in electrochemical applications. These studies examine the redox behavior of these compounds, which is essential for the development of electrochemical sensors, batteries, and organic electronic devices (Trazza, Andruzzi, & Carelli, 1982).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYNDOBDPUVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.